3-Pyridineacetaldehyde,a-oxo-,3-oxime
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Overview
Description
3-Pyridineacetaldehyde,a-oxo-, 3-oxime is a chemical compound with the molecular formula C7H6N2O2 It is known for its unique structure, which includes a pyridine ring, an aldehyde group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime typically involves the reaction of pyridineacetaldehyde with hydroxylamine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the oxime group. The process can be summarized as follows:
Starting Material: Pyridineacetaldehyde
Reagent: Hydroxylamine
Catalyst: Acidic or basic catalyst
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3-Pyridineacetaldehyde,a-oxo-, 3-oxime are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineacetaldehyde,a-oxo-, 3-oxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of pyridineacetaldehyde amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridineacetaldehyde,a-oxo-, 3-oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules.
Comparison with Similar Compounds
3-Pyridineacetaldehyde,a-oxo-, 3-oxime can be compared with other similar compounds, such as:
Pyridinecarboxaldehyde oxime: Similar structure but lacks the additional oxo group.
Pyridineacetaldehyde: Lacks the oxime group, leading to different reactivity and applications.
Pyridinecarboxylic acids: Result from the oxidation of 3-Pyridineacetaldehyde,a-oxo-, 3-oxime and have different chemical properties.
Properties
CAS No. |
67475-16-5 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H6N2O2/c10-7(5-9-11)6-2-1-3-8-4-6/h1-5,11H/b9-5+ |
InChI Key |
MAZUXGSAOIEIIG-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=N/O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=NO |
Origin of Product |
United States |
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